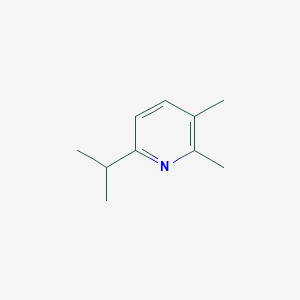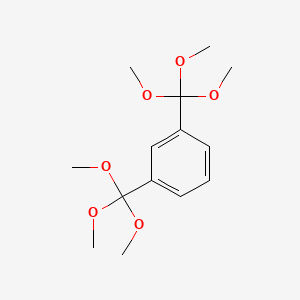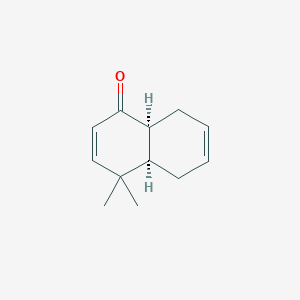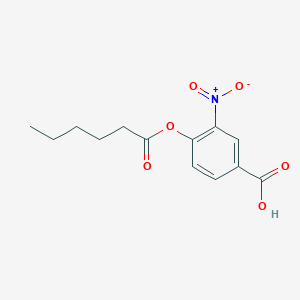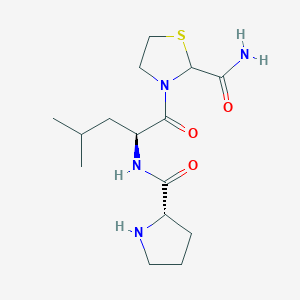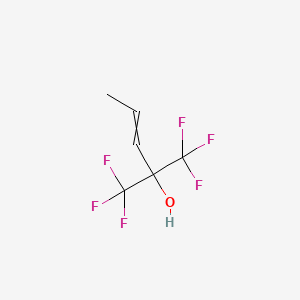
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol is a fluorinated alcohol with the molecular formula C₆H₆F₆O and a molecular weight of 208.1017 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol with appropriate reagents under controlled conditions . Industrial production methods often involve the use of fluorinated precursors and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium . Major products formed from these reactions include various fluorinated derivatives and intermediates used in further synthesis .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in pharmaceuticals and biochemical research .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound has a phenyl group instead of a pentenyl group, leading to different reactivity and applications.
1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol: This diol has two hydroxyl groups, making it more reactive in certain chemical transformations.
5,5,5-Trifluoropent-1-en-4-ol: This compound has a different position of the fluorine atoms, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
66068-01-7 |
|---|---|
Fórmula molecular |
C6H6F6O |
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2-3,13H,1H3 |
Clave InChI |
AWPYLUMINQKTHA-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


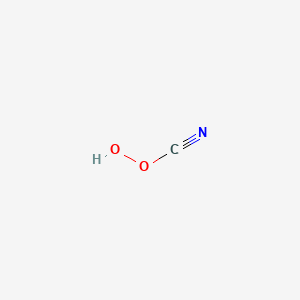
![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
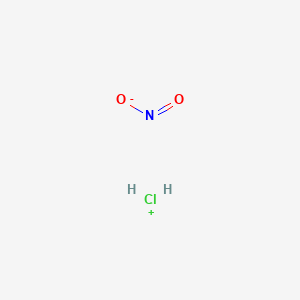
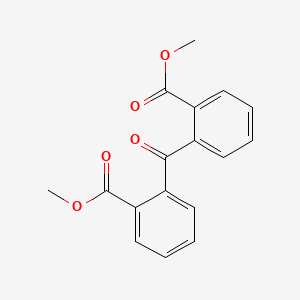
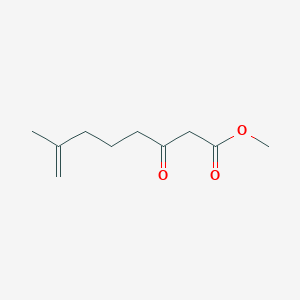
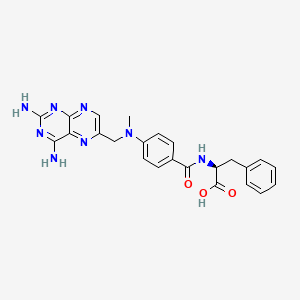
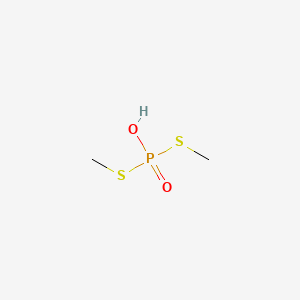
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
